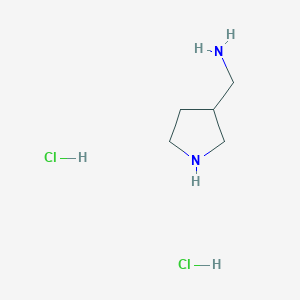![molecular formula C6H14ClNS B6250543 [(2S)-piperidin-2-yl]methanethiol hydrochloride CAS No. 1185884-46-1](/img/no-structure.png)
[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-piperidin-2-yl]methanethiol hydrochloride, commonly referred to as PMTH, is a synthetic compound with a wide range of applications in scientific research. PMTH is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of laboratory experiments due to its high solubility and stability.
Applications De Recherche Scientifique
PMTH has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. PMTH can also be used in the synthesis of peptide-based drugs, as well as in the synthesis of complex organic molecules. Additionally, PMTH can be used in the synthesis of fluorescent probes for imaging applications.
Mécanisme D'action
PMTH is an organic compound that acts as a proton donor in a variety of reactions. It can donate protons to other compounds, resulting in the formation of new compounds. PMTH can also act as an acid catalyst, increasing the rate of reaction of certain compounds.
Biochemical and Physiological Effects
PMTH has a wide range of biochemical and physiological effects. It can act as a proton donor, resulting in the formation of new compounds. It can also act as an acid catalyst, increasing the rate of reaction of certain compounds. Additionally, PMTH can act as a reducing agent, which can reduce the oxidation state of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
PMTH has several advantages in laboratory experiments. It is soluble in water and alcohol, making it easy to use in a variety of experiments. Additionally, PMTH is stable and has a long shelf-life, making it ideal for long-term storage. However, PMTH is a strong acid and can cause skin and eye irritation if not handled properly.
Orientations Futures
There are a number of potential future directions for PMTH. One potential direction is the development of new methods for synthesizing PMTH. Additionally, PMTH could be used to synthesize new biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. PMTH could also be used in the synthesis of peptide-based drugs, as well as in the synthesis of complex organic molecules. Finally, PMTH could be used in the synthesis of fluorescent probes for imaging applications.
Méthodes De Synthèse
PMTH can be synthesized by reacting piperidine-2-carboxylic acid with methanethiol in the presence of anhydrous hydrogen chloride. The reaction occurs in a two-step process. In the first step, the piperidine-2-carboxylic acid reacts with methanethiol to form an intermediate product, piperidine-2-thiol. In the second step, the intermediate product reacts with anhydrous hydrogen chloride to form the desired product, PMTH. The reaction is typically carried out in anhydrous acetic acid at a temperature of between 0-5°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-piperidin-2-yl]methanethiol hydrochloride involves the reaction of piperidine with methanethiol followed by hydrochloric acid treatment.", "Starting Materials": [ "Piperidine", "Methanethiol", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add methanethiol to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture", "Stir the reaction mixture for an additional period of time", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain [(2S)-piperidin-2-yl]methanethiol hydrochloride" ] } | |
Numéro CAS |
1185884-46-1 |
Nom du produit |
[(2S)-piperidin-2-yl]methanethiol hydrochloride |
Formule moléculaire |
C6H14ClNS |
Poids moléculaire |
167.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



